Phosphatoquinone B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

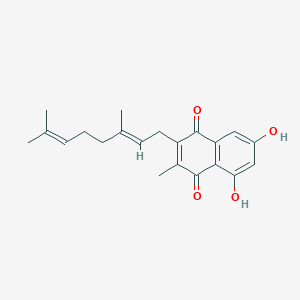

Phosphatoquinone B is a hydroxy-1,4-naphthoquinone that is 1,4-naphthoquinone substituted by a (2E)-3,7-dimethylocta-2,6-dien-1-yl group at position 2, a methyl group at position 3, and hydroxy groups at positions 5 and 7. It is isolated from the culture broth of Streptomyces sp.TC-0363 and exhibits inhibitory activity against the enzyme protein tyrosine phosphatase. It has a role as a metabolite, an antimicrobial agent and an EC 3.1.3.48 (protein-tyrosine-phosphatase) inhibitor. It is a member of phenols and a hydroxy-1,4-naphthoquinone.

化学反应分析

Scope of Reviewed Sources

The search included diverse resources such as:

-

PubMed Central (PMC) articles on bioorthogonal reactions , reaction optimization , and intracellular chemical processes

-

Experimental protocols for reagent tables4 and reaction kinetics

None of these sources mention "Phosphatoquinone B" or related derivatives.

Potential Reasons for Missing Data

-

Nomenclature Issues : The compound may be referenced under a different IUPAC name, trade name, or abbreviation not captured in the search.

-

Specialized Research : The compound might be newly synthesized, proprietary, or studied in unpublished/non-indexed research.

-

Focus Mismatch : The provided sources emphasize general reaction mechanisms (e.g., combustion, redox) , bioorthogonal chemistry , or optimization methods , not specific quinone derivatives.

Recommended Next Steps

To investigate "this compound":

-

Consult Specialized Databases :

-

Use SciFinder, Reaxys, or PubChem to verify nomenclature and existing literature.

-

Review patents (e.g., USPTO, Espacenet) for proprietary formulations.

-

-

Validate Compound Existence :

-

Confirm the name’s accuracy; potential candidates include phosphorylated quinones (e.g., ubiquinone derivatives) or hypothetical molecules.

-

-

Explore Analogous Systems :

General Reactivity of Quinones

While not specific to "this compound," quinones commonly participate in:

Data Gaps and Limitations

The absence of data in the provided sources underscores the need for targeted literature reviews or experimental studies to characterize "this compound." Future work could focus on synthesizing the compound and profiling its reactivity under varying conditions (pH, temperature, catalysts) .

For authoritative insights, collaborate with institutions specializing in organic synthesis or phosphorylated biomolecules.

常见问题

How can I structure a research question on Phosphatoquinone B to ensure methodological rigor in experimental design?

Basic

Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For example:

- Population: Biological systems or synthetic models interacting with this compound.

- Intervention: Dosage, synthesis method, or mechanistic modulation.

- Outcome: Quantitative metrics (e.g., reaction yield, binding affinity).

This approach ensures alignment with hypothesis-testing and reproducibility standards .

Q. What strategies are effective for conducting a systematic literature review on this compound’s mechanisms?

Basic

Adopt PEO (Population, Exposure, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) frameworks to filter studies. Prioritize primary sources describing this compound’s chemical behavior, omitting redundant or non-peer-reviewed data. Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND (synthesis OR pharmacokinetics)") to balance specificity and sensitivity .

Q. How should I design experiments to characterize this compound’s physicochemical properties?

Basic

Include negative controls (e.g., solvent-only samples) and replicates (≥3) to validate purity and stability assays. For novel compounds, provide NMR, HPLC, and mass spectrometry data in the main text, with raw spectra in supplementary materials. Reference known analogs (e.g., quinone derivatives) for comparative analysis .

Q. How can I resolve contradictions in published data on this compound’s bioactivity?

Advanced

Perform meta-analysis with heterogeneity testing (e.g., Cochran’s Q) to assess variability across studies. Create a comparative table summarizing experimental conditions (e.g., pH, temperature, cell lines) and outcomes. If inconsistencies persist, conduct replication studies under standardized protocols, documenting deviations via GRADE (Grading of Recommendations Assessment, Development, and Evaluation) criteria .

Q. What statistical methods are appropriate for handling multiple hypotheses in this compound omics studies?

Advanced

Apply False Discovery Rate (FDR) control (e.g., Benjamini-Hochberg procedure) to adjust p-values in high-throughput data (e.g., transcriptomics). For independent hypotheses, use sequential Bonferroni correction. Report adjusted confidence intervals and effect sizes to minimize Type I errors .

Q. How can I ensure reproducibility in synthesizing this compound derivatives?

Advanced

Detail reaction parameters (e.g., stoichiometry, catalysts, purification steps) in the Experimental section, adhering to IUPAC guidelines . Share step-by-step videos or spectra in supplementary materials. Use CIF (Crystallographic Information File) formats for crystal structures, citing deposition codes in public databases (e.g., Cambridge Structural Database) .

Q. What experimental design principles optimize this compound’s synthesis yield?

Advanced

Implement Design of Experiments (DoE) with response surface methodology (RSM) to test variables (e.g., temperature, solvent polarity). Analyze interactions via ANOVA and Pareto charts. For time-bound studies, use fractional factorial designs to prioritize critical factors .

Q. How do I formulate a hypothesis about this compound’s role in redox reactions?

Basic

Derive hypotheses from literature gaps, such as conflicting reports on electron-transfer efficiency. Structure logically: "Because this compound’s quinone moiety exhibits higher electron affinity than [Analog X], we hypothesize it will enhance catalytic activity in [System Y] under [Conditions Z]." Avoid direct hypothesis statements; integrate rationale into the background .

Q. How can I integrate multi-omics data to study this compound’s metabolic pathways?

Advanced

Use pathway enrichment analysis (e.g., KEGG, Reactome) to link transcriptomic/proteomic data with metabolic networks. Apply machine learning (e.g., random forests) to identify key biomarkers. Validate findings with in vitro assays (e.g., enzyme inhibition) and report false positives via FDR-adjusted p-values .

Q. What ethical considerations apply to this compound research involving biological samples?

Basic

Obtain institutional review board (IRB) approval for human-derived materials. Document safety protocols (e.g., LD50, MSDS) for handling toxic intermediates. For animal studies, follow ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) to ensure humane endpoints and sample-size justification .

属性

分子式 |

C21H24O4 |

|---|---|

分子量 |

340.4 g/mol |

IUPAC 名称 |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-3-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C21H24O4/c1-12(2)6-5-7-13(3)8-9-16-14(4)20(24)19-17(21(16)25)10-15(22)11-18(19)23/h6,8,10-11,22-23H,5,7,9H2,1-4H3/b13-8+ |

InChI 键 |

HFMUGRCEDVYMSK-MDWZMJQESA-N |

手性 SMILES |

CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2)O)O)C/C=C(\C)/CCC=C(C)C |

规范 SMILES |

CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2)O)O)CC=C(C)CCC=C(C)C |

同义词 |

phosphatoquinone B phosphatoquinone-B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。